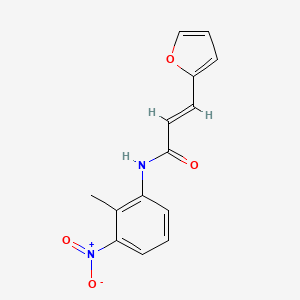

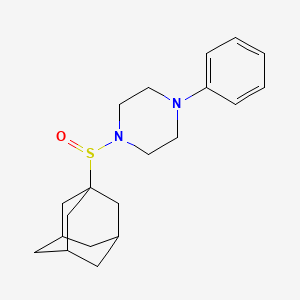

![molecular formula C13H19ClN6O2S B5547821 5-chloro-1,3-dimethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B5547821.png)

5-chloro-1,3-dimethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1H-pyrazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound under discussion is a part of the pyrazole and sulfonamide families, known for their pharmacological relevance and chemical versatility. The interest in such compounds stems from their structural diversity and the ability to modulate their chemical and physical properties through functional group modification.

Synthesis Analysis

Synthesis methods for similar compounds involve multi-step reactions, starting from basic pyrazole carboxamides and employing various reagents to introduce sulfonamide groups or to facilitate ring closures and substitutions. Techniques like hydrolytic cleavage, condensation, and cycloaddition are commonly employed in their synthesis (Bol’but, Kemskii, & Vovk, 2014).

Molecular Structure Analysis

Molecular structures of these compounds are characterized using techniques like NMR, IR, and X-ray crystallography. These analyses reveal the planarity of the pyrazole rings and the spatial arrangement of substituents, which are crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions and Properties

Chemical properties of such compounds are influenced by the presence of the sulfonamide group, which can participate in hydrogen bonding and significantly affect the molecule's acidity and solubility. The reactivity towards nucleophiles and electrophiles is also altered by substitutions on the pyrazole ring.

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystallinity, are determined by the compound's molecular structure. The presence of halogens and sulfonamide groups can lead to higher melting points and variable solubility in organic solvents and water.

Chemical Properties Analysis

Chemically, these compounds exhibit a range of activities, from inhibiting enzymes to acting as ligands in metal complexes. Their chemical stability, reactivity towards oxidation and reduction, and potential to undergo further functionalization are areas of active research.

For a detailed understanding of similar compounds and methodologies, please refer to the following sources:

- Synthesis and chemical properties of pyrazole derivatives: (Bol’but, Kemskii, & Vovk, 2014).

- Structural analysis and synthesis approaches: (Saritha et al., 2022).

科学的研究の応用

Synthesis and Antibacterial Activity

Compounds containing sulfonamido moieties, similar in functional group to the compound of interest, have been synthesized and evaluated for their antibacterial properties. The synthesis of novel heterocyclic compounds incorporating a sulfonamido group aims to develop potent antibacterial agents. Such compounds have shown significant antibacterial activities, indicating their potential for further development into therapeutic agents (Azab, Youssef, & El‐Bordany, 2013).

Enzyme Inhibition for Therapeutic Applications

The integration of pyrazoline and sulfonamide pharmacophores has led to the synthesis of compounds with significant inhibition potency against human carbonic anhydrase enzymes and acetylcholinesterase, alongside low cytotoxicity. This highlights the therapeutic potential of such compounds, including those related to the specified chemical compound, in treating conditions associated with enzyme dysregulation (Ozmen Ozgun et al., 2019).

Carbonic Anhydrase Inhibitors

Compounds with primary sulfonamide groups have shown strong inhibition of therapeutically relevant human carbonic anhydrases. The research into these compounds, including their synthesis and evaluation as enzyme inhibitors, provides a foundation for developing new therapeutic agents targeting diseases related to enzyme dysfunction (Sapegin et al., 2018).

Hybrid Compounds with Sulfonamide

The exploration of sulfonamide-based hybrid compounds has uncovered a variety of pharmacological activities, including antibacterial, anti-obesity, and anti-neuropathic pain activities. This research underscores the versatility of sulfonamide compounds in drug development and the potential for creating new therapeutic agents by combining sulfonamides with other pharmacologically active scaffolds (Ghomashi et al., 2022).

特性

IUPAC Name |

5-chloro-1,3-dimethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN6O2S/c1-9-12(13(14)19(2)17-9)23(21,22)16-7-10-6-11-8-15-4-3-5-20(11)18-10/h6,15-16H,3-5,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSMPBYNYQAOLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)NCC2=NN3CCCNCC3=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.85 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

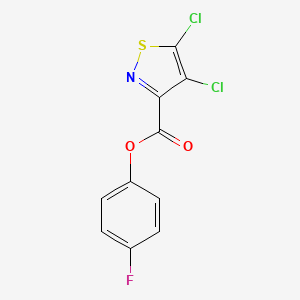

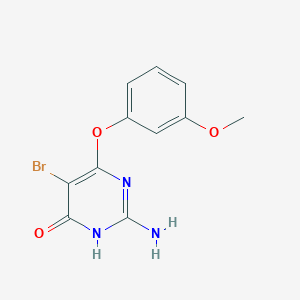

![4-{[({2,2,2-trichloro-1-[(3-methoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B5547763.png)

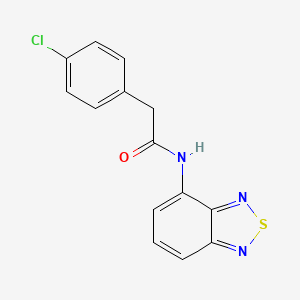

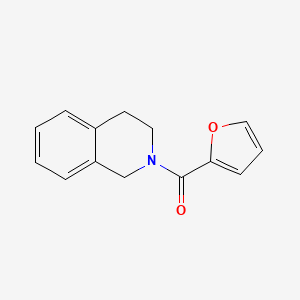

![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5547775.png)

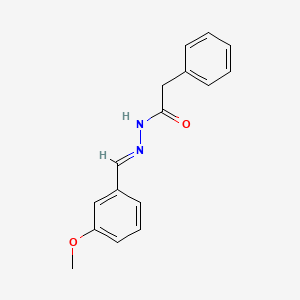

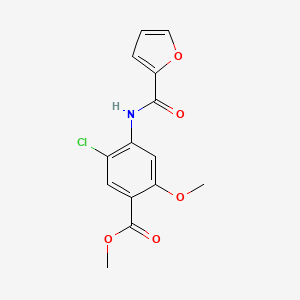

![(1R*,3S*)-7-(1,3-benzothiazol-6-ylcarbonyl)-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5547782.png)

![4-hydroxy-2-(phenoxymethyl)-N-[1-(1,3-thiazol-2-yl)propyl]pyrimidine-5-carboxamide](/img/structure/B5547809.png)

![1-isopropyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547843.png)

![4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2(1H)-quinolinone](/img/structure/B5547856.png)